2-Bromo-6-(piperazin-1-ylmethyl)phenol
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Overview
Description
2-chloro-6-[(piperazin-1-yl)methyl]phenol is a chemical compound that features a phenol group substituted with a chlorine atom and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[(piperazin-1-yl)methyl]phenol typically involves the reaction of 2-chlorophenol with piperazine in the presence of a suitable base. One common method includes:
Starting Materials: 2-chlorophenol and piperazine.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and extraction to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-6-[(piperazin-1-yl)methyl]phenol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-chloro-6-[(piperazin-1-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-chloro-6-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, potentially inhibiting or modulating their activity. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-[(piperazin-1-yl)methyl]phenol
- 2-chloro-3-[(piperazin-1-yl)methyl]phenol
- 2-chloro-5-[(piperazin-1-yl)methyl]phenol
Uniqueness
2-chloro-6-[(piperazin-1-yl)methyl]phenol is unique due to the specific position of the chlorine and piperazine groups on the phenol ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H15ClN2O |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-chloro-6-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15ClN2O/c12-10-3-1-2-9(11(10)15)8-14-6-4-13-5-7-14/h1-3,13,15H,4-8H2 |
InChI Key |
IPXBBTIXJZPWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)Cl)O |
Origin of Product |
United States |
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